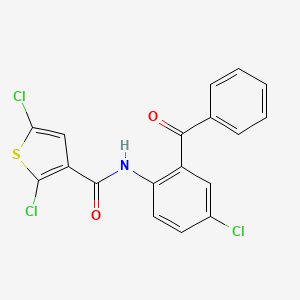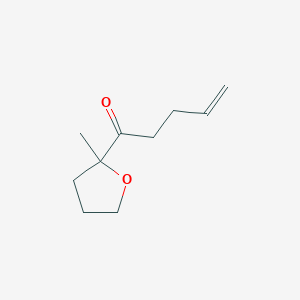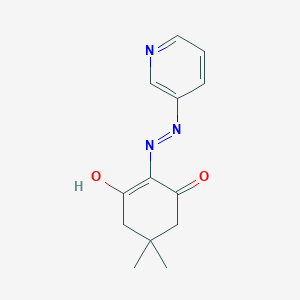
5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione, also known as DIM-Py3, is a chemical compound that has been extensively studied for its potential therapeutic applications. The unique structure of DIM-Py3 makes it an interesting molecule to study, and research has shown that it may have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione is complex and not fully understood. However, research has shown that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione may induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
In addition to its anti-cancer properties, 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione has been studied for its potential effects on a variety of biochemical and physiological processes. Research has shown that it may have anti-inflammatory properties, and may be effective in treating inflammatory diseases such as arthritis. Additionally, 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione may have neuroprotective properties and may be effective in treating neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of studying 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione in the lab is its unique structure, which makes it an interesting molecule to study. Additionally, its potential therapeutic applications make it a promising target for research. However, one limitation of studying 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione is its complex mechanism of action, which makes it difficult to fully understand its effects.
将来の方向性
There are many potential future directions for research on 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione. One area of interest is in developing new cancer treatments based on its anti-cancer properties. Additionally, research may focus on understanding the mechanism of action of 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione in more detail, which could lead to the development of more effective treatments. Finally, research may explore the potential use of 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione in treating other diseases, such as inflammatory and neurodegenerative diseases.
合成法
The synthesis of 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione involves the reaction of 3-acetyl-2,5-dimethylfuran with hydrazine hydrate, followed by reaction with 3-pyridinecarboxaldehyde. This results in the formation of 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione, which can be purified through recrystallization.
科学的研究の応用
5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione has been studied for its potential therapeutic applications in a variety of scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione has anti-cancer properties and may be effective in treating a variety of cancers, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(pyridin-3-yldiazenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-13(2)6-10(17)12(11(18)7-13)16-15-9-4-3-5-14-8-9/h3-5,8,17H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGSUYVGFVBLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CN=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24832957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide](/img/structure/B2671744.png)
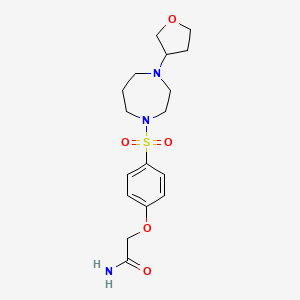
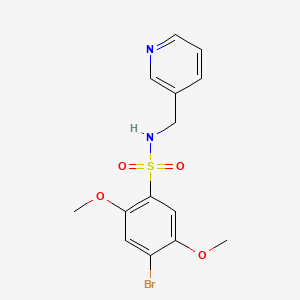
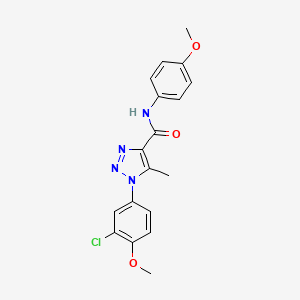
![1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/no-structure.png)
![N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride](/img/structure/B2671754.png)
![tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2671755.png)
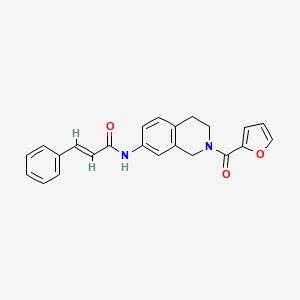
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2671760.png)
![5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-2,3-dihydro-, (2,3-dichlorophenyl)amide](/img/structure/B2671762.png)
![[2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2671763.png)
